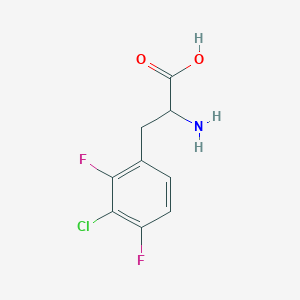3-Chloro-2,4-difluoro-DL-phenylalanine
CAS No.: 1259964-91-4
Cat. No.: VC4137045
Molecular Formula: C9H8ClF2NO2
Molecular Weight: 235.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1259964-91-4 |
|---|---|
| Molecular Formula | C9H8ClF2NO2 |
| Molecular Weight | 235.61 |
| IUPAC Name | (2S)-2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 |
| Standard InChI Key | LTROQNFDZXDJKW-LURJTMIESA-N |
| SMILES | C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Chloro-2,4-difluoro-DL-phenylalanine is a non-natural amino acid derivative. The core structure consists of a phenyl ring substituted with chlorine at position 3 and fluorine atoms at positions 2 and 4, attached to an alanine backbone () . The IUPAC name, 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid, reflects this arrangement .
Table 1: Key Identifiers of 3-Chloro-2,4-difluoro-DL-phenylalanine
| Property | Value | Source |
|---|---|---|
| CAS Number | 7731-00-2 | |
| Molecular Formula | ||
| Molecular Weight | 235.61 g/mol | |
| Synonyms | DL-3-Chloro-4-fluorophenylalanine, MFCD04116027 |
Stereochemical Considerations
The “DL” designation signifies the racemic mixture, which lacks optical activity due to equal proportions of D- and L-enantiomers. This contrasts with enantiopure derivatives (e.g., D-phenylalanine) synthesized via asymmetric hydrogenation, as described in patent CN102234241A . While the patent focuses on chiral catalysts for D-phenylalanine production, analogous methods could theoretically apply to halogenated variants, though specific protocols for 3-Chloro-2,4-difluoro-DL-phenylalanine remain undocumented in the provided sources .
Synthesis and Manufacturing
Challenges in Synthesis
-
Regioselectivity: Ensuring precise placement of chlorine and fluorine atoms on the phenyl ring.
-
Enantiomer Separation: Resolving racemic mixtures into pure enantiomers demands specialized techniques, such as enzymatic resolution or chiral stationary phases in HPLC .
Physical and Chemical Properties
Spectroscopic Data
While the provided sources lack explicit spectral data (e.g., NMR, IR), analogous compounds like 6-chloro-2,3-difluoro-DL-phenylalanine exhibit characteristic peaks in :
These values suggest similar electronic environments for 3-Chloro-2,4-difluoro-DL-phenylalanine, though substituent effects may shift peaks slightly.
Solubility and Stability
The compound is likely sparingly soluble in water due to hydrophobic halogen substituents but soluble in polar aprotic solvents (e.g., DMSO, methanol) . Stability under ambient conditions is inferred from its storage recommendations: kept in a well-ventilated, tightly sealed container away from light .
Applications in Research and Industry
Biochemical Research
-
Enzyme Inhibition Studies: Halogenated phenylalanines often act as inhibitors in enzymatic assays, particularly targeting amino acid-processing enzymes like phenylalanine hydroxylase .
-
Peptide Modification: Incorporation into synthetic peptides to study steric and electronic effects on protein folding .
Pharmaceutical Development
Regulatory and Environmental Considerations
Environmental Impact
No ecotoxicity data is available, but halogenated aromatics generally exhibit persistence in ecosystems. Proper disposal is critical to prevent groundwater contamination .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume